Ethylphosphonothioic dichloride
Overview
Description
Ethylphosphonothioic dichloride is a chemical compound with the molecular formula C₂H₅Cl₂PS. It is a clear, colorless liquid with a pungent odor and is denser than water. This compound is known for its reactivity and toxicity, making it a subject of interest in various scientific fields .
Preparation Methods
Ethylphosphonothioic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethyl mercaptan in the presence of a base. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale reactions with stringent safety measures due to the compound’s toxicity and reactivity .
Chemical Reactions Analysis
Ethylphosphonothioic dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrogen chloride and ethylphosphonothioic acid.
Oxidation: Can be oxidized to form ethylphosphonic acid derivatives.
Substitution: Reacts with nucleophiles such as amines and alcohols to replace the chlorine atoms with other functional groups.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as ammonia and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylphosphonothioic dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, especially those targeting specific enzymes.
Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity with various biological targets
Mechanism of Action
The mechanism of action of ethylphosphonothioic dichloride involves its reactivity with nucleophilic sites in biological molecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This compound primarily targets enzymes involved in neurotransmission and metabolic pathways, leading to its toxic effects .
Comparison with Similar Compounds
Ethylphosphonothioic dichloride is similar to other organophosphorus compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phosphonothioic dichloride: Lacks the ethyl group, making it less bulky.
Ethylphosphonic dichloride: Contains oxygen instead of sulfur, leading to different reactivity and toxicity profiles.
Compared to these compounds, this compound is unique due to its specific combination of ethyl and sulfur groups, which influence its reactivity and biological interactions .
Properties
IUPAC Name |
dichloro-ethyl-sulfanylidene-λ5-phosphane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2PS/c1-2-5(3,4)6/h2H2,1H3 | |
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InChI Key |
FRNHPBDNOSCJNW-UHFFFAOYSA-N | |
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Canonical SMILES |
CCP(=S)(Cl)Cl | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2PS | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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DSSTOX Substance ID |
DTXSID6027347 | |
Record name | Ethylphosphonothioic dichloride | |
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Molecular Weight |
163.01 g/mol | |
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Physical Description |
Ethyl phosphonothioic dichloride, anhydrous appears as a clear colorless liquid with a pungent odor. Burns, but may be difficult to ignite. Denser than water. Very toxic by inhalation. Corrosive to metals and tissue., Clear liquid with a sulfur or phosphorus odor; [CHEMINFO MSDS] | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Record name | Ethyl phosphonothioic dichloride, anhydrous | |
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Boiling Point |
342 °F at 760 mmHg (USCG, 1999) | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Flash Point |
203 °F (USCG, 1999) | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Density |
1.35 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Vapor Pressure |
1.45 mmHg at 70 °F (USCG, 1999), 1.4 [mmHg] | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Record name | Ethyl phosphonothioic dichloride, anhydrous | |
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CAS No. |
993-43-1 | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Record name | P-Ethylphosphonothioic dichloride | |
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Record name | Ethylphosphonothioic dichloride | |
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Record name | Ethyl phosphonothioic dichloride | |
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Record name | Phosphonothioic dichloride, P-ethyl- | |
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Record name | Ethylphosphonothioic dichloride | |
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Record name | Ethylphosphonothioic dichloride | |
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Record name | ETHYLPHOSPHONOTHIOIC DICHLORIDE | |
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Melting Point |
less than -58 °F (USCG, 1999) | |
Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Precursor scoring | Relevance Heuristic |
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